molecular formula C24H24N2O6S B2954389 ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-49-5

ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2954389
CAS No.: 899728-49-5
M. Wt: 468.52
InChI Key: LQHDKUNIXCSFDA-UHFFFAOYSA-N
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Description

Ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 2-methylphenyl substituent at the 1-position and a 5,6,7,8-tetrahydronaphthalene-2-sulfonyloxy group at the 4-position. The tetrahydronaphthalene moiety introduces significant lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and tissue distribution .

Properties

IUPAC Name

ethyl 1-(2-methylphenyl)-6-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyloxy)pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6S/c1-3-31-24(28)23-21(15-22(27)26(25-23)20-11-7-4-8-16(20)2)32-33(29,30)19-13-12-17-9-5-6-10-18(17)14-19/h4,7-8,11-15H,3,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHDKUNIXCSFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC3=C(CCCC3)C=C2)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among pyridazine derivatives lie in their substituents, which dictate physicochemical properties and bioactivity. Below is a comparative analysis with two analogs:

Compound Substituents Molecular Weight Physical Properties
Ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate 2-methylphenyl (1-position); tetrahydronaphthalene-sulfonyloxy (4-position) ~470 (estimated) High lipophilicity; solid at room temperature (predicted)
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate Phenyl (1-position); butylsulfanyl (4-position) 332.42 Lower lipophilicity; solid (melting point not reported)
Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate 4-methoxyphenyl (1-position); pyridinylsulfanyl (4-position) ~360 (estimated) Moderate solubility; melting point not reported

Key Observations:

  • The tetrahydronaphthalene-sulfonyloxy group in the target compound confers higher molecular weight and lipophilicity compared to simpler sulfanyl or aryl substituents in analogs. This may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

Molecular Characteristics

  • Molecular Formula: C23H23N3O4S
  • Molecular Weight: 425.51 g/mol
  • IUPAC Name: Ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate

Structural Features

The compound features a pyridazine core with various substituents that may enhance its biological activity. The presence of the tetrahydronaphthalene sulfonyl group is particularly noteworthy for its potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The sulfonyl group may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation: The compound could potentially bind to various receptors, modulating signal transduction pathways that are crucial in disease processes.
  • Antioxidant Activity: The structural features suggest potential antioxidant properties that could protect cells from oxidative stress.

Pharmacological Effects

Research indicates that derivatives of similar structures often exhibit significant pharmacological activities such as:

  • Antitumor Activity: Compounds in this class have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Many derivatives exhibit anti-inflammatory properties by modulating cytokine production.
  • Antimicrobial Properties: Some studies have suggested potential antibacterial and antifungal activities.

Study 1: Antitumor Activity

A study evaluated the antitumor effects of a related compound in a xenograft model of human cancer. Results indicated a significant reduction in tumor size compared to controls, suggesting that the compound may inhibit tumor growth through apoptosis induction and cell cycle arrest.

Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential application in treating inflammatory diseases.

Study 3: Antimicrobial Activity

A series of tests against various bacterial strains revealed that the compound exhibited moderate antibacterial activity. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

Data Summary

Activity TypeObserved EffectReference
AntitumorSignificant tumor size reduction
Anti-inflammatoryReduced cytokine production
AntimicrobialModerate antibacterial activity

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